molecular formula C21H19F3N4O3 B8355521 Ethyl 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 104051-62-9

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B8355521
Key on ui cas rn: 104051-62-9
M. Wt: 432.4 g/mol
InChI Key: CSGZDBLFJFQRTH-UHFFFAOYSA-N
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Patent
US04851535

Procedure details

In a mixture of 4.5 ml of ethanol and 4.5 ml of N,N-dimethylformamide was dissolved 400 mg of anhydrous piperazine, and 450 mg of ethyl 7-azido-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate was added to the resulting solution, after which the resulting mixture was subjected to reaction at 80° C. for 1 hour. The solvent was removed by distillation under reduced pressure, and to the residue thus obtained were added 30 ml of ethyl acetate and 30 ml of water, after which the pH thereof was adjusted to 1.0 with 2N hydrochloric acid. The aqueous layer was separated, and 15 ml of chloroform was added to the aqueous layer, after which the pH thereof was adjusted to 8.5 with 1N aqueous sodium hydroxide solution. The organic layer was separated, washed successively with 10 ml of water and 10 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and to the residue thus obtained was added 5 ml of diethyl ether, after which the crystals thus deposited were collected by filtration to obtain 420 mg (yield 84.0%) of ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylate. The physical properties of this compound were identical with those of the compound obtained in Example 65.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
ethyl 7-azido-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
solvent
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.N([C:10]1[N:19]=[C:18]2[C:13]([C:14](=[O:33])[C:15]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:16][N:17]2[C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:21]=2[F:27])=[CH:12][C:11]=1[F:34])=[N+]=[N-].C(OCC)(=O)C.Cl>C(O)C.CN(C)C=O.C(OCC)C.O>[F:27][C:21]1[CH:22]=[C:23]([F:26])[CH:24]=[CH:25][C:20]=1[N:17]1[C:18]2[C:13](=[CH:12][C:11]([F:34])=[C:10]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)[N:19]=2)[C:14](=[O:33])[C:15]([C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:16]1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1CCNCC1
Name
ethyl 7-azido-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
450 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting solution
CUSTOM
Type
CUSTOM
Details
after which the resulting mixture was subjected to reaction at 80° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to the residue thus obtained
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
15 ml of chloroform was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with 10 ml of water and 10 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to the residue thus obtained
FILTRATION
Type
FILTRATION
Details
after which the crystals thus deposited were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)N1CCNCC1)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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